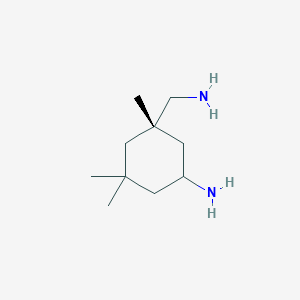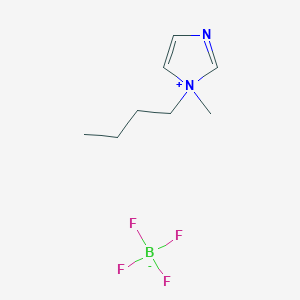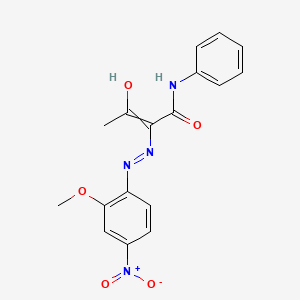
C.I.Pigment Yellow 74 (C.I.11741)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Pigment Yellow 74 is an organic pigment known for its bright yellow color. It is a monoazo pigment, which means it contains a single azo group (-N=N-) linking two aromatic rings. This pigment is widely used in various applications due to its excellent color strength, good dispersion, and resistance properties .
Preparation Methods
C.I. Pigment Yellow 74 is synthesized through a diazotization reaction followed by coupling. The process involves the following steps :
Diazotization: The diazonium salt of 5-nitro-2-aminoanisole is prepared by reacting it with sodium nitrite in an acidic medium.
Coupling: The diazonium salt is then coupled with acetoacetic-2-anisidide to form the pigment. The reaction mixture is heated to 70°C and filtered to obtain the transparent form of the pigment. For the opaque form, the mixture is boiled for an hour before filtering.
Industrial production methods involve optimizing these reaction conditions to ensure high yield and quality of the pigment .
Chemical Reactions Analysis
C.I. Pigment Yellow 74 undergoes various chemical reactions, including :
Oxidation: The azo group can be oxidized under certain conditions, leading to the formation of different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C.I. Pigment Yellow 74 has a wide range of scientific research applications :
Chemistry: It is used as a standard pigment in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: The pigment is used in biological staining and labeling due to its bright color and stability.
Medicine: It is used in the development of diagnostic tools and imaging agents.
Industry: The pigment is widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and resistance to environmental factors.
Mechanism of Action
The mechanism of action of C.I. Pigment Yellow 74 involves its interaction with light and other molecules . The azo group in the pigment absorbs light in the visible spectrum, leading to its bright yellow color. The pigment’s stability and resistance properties are due to the strong intramolecular hydrogen bonding and the presence of stable aromatic rings .
Comparison with Similar Compounds
C.I. Pigment Yellow 74 is unique among yellow pigments due to its specific chemical structure and properties . Similar compounds include:
C.I. Pigment Yellow 12: Another monoazo pigment with a greener tint compared to C.I. Pigment Yellow 74.
C.I. Pigment Yellow 13: Known for its excellent lightfastness and heat stability.
C.I. Pigment Yellow 14: Similar to C.I. Pigment Yellow 13 but with slightly different shade and properties.
C.I. Pigment Yellow 74 stands out due to its reddish tint, high hiding power, and good resistance to various environmental factors .
Properties
Molecular Formula |
C17H16N4O5 |
|---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23) |
InChI Key |
RNNXIGUBMMBWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


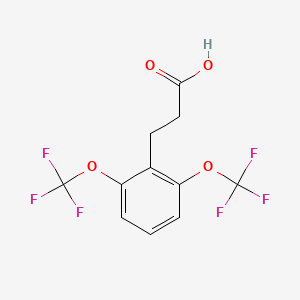
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
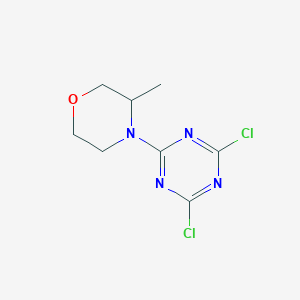
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
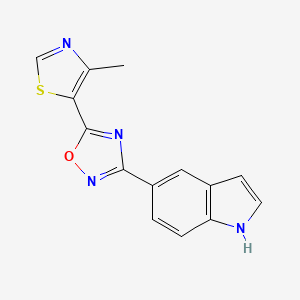
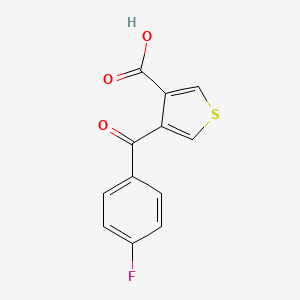
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
![1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
